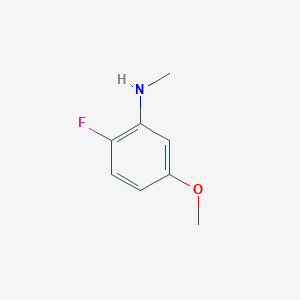

Benzenamine, 2-fluoro-5-methoxy-N-methyl-

Description

Benzenamine, 2-fluoro-5-methoxy-N-methyl- (C₈H₁₀FNO, molecular weight ~155.16 g/mol) is an aromatic amine derivative characterized by a fluorine atom at the ortho (2nd) position, a methoxy group at the para (5th) position, and an N-methyl substitution on the amine group. This compound combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which influence its electronic distribution, solubility, and reactivity.

Properties

IUPAC Name |

2-fluoro-5-methoxy-N-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJLYSAXAFISSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00666665 | |

| Record name | 2-Fluoro-5-methoxy-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502435-25-8 | |

| Record name | 2-Fluoro-5-methoxy-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-fluoro-5-methoxy-N-methyl- typically involves the following steps:

Starting Material: The synthesis begins with 2-fluoro-5-methoxyaniline.

Methylation: The amino group of 2-fluoro-5-methoxyaniline is methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to yield Benzenamine, 2-fluoro-5-methoxy-N-methyl-.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper reaction conditions, and optimizing yields through process engineering.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-fluoro-5-methoxy-N-methyl- can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenamines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Benzenamine, 2-fluoro-5-methoxy-N-methyl- has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2-fluoro-5-methoxy-N-methyl- involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The methyl group on the nitrogen atom can affect the compound’s solubility and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of Benzenamine, 2-fluoro-5-methoxy-N-methyl- with analogous compounds:

Key Differences and Implications

Substituent Effects on Reactivity: The fluoro group in Benzenamine, 2-fluoro-5-methoxy-N-methyl- enhances electrophilic substitution resistance compared to bromo (), while the methoxy group facilitates electron-rich aromatic systems, contrasting with nitro () or trifluoromethyl () groups, which are electron-withdrawing .

Applications :

- Unlike Ethalfluralin (), which is a commercial herbicide, the target compound’s methoxy and fluorine substituents may favor pharmaceutical applications, such as kinase inhibitors or antimicrobial agents .

- The absence of nitro groups (cf. ) avoids strong electron withdrawal, making the compound more suitable for nucleophilic aromatic substitutions .

Synthetic Utility :

- Similar to halogenated analogs (), the fluorine atom in the target compound could enable cross-coupling reactions (e.g., Buchwald-Hartwig amination), while the methoxy group may direct regioselectivity in electrophilic substitutions .

Data Table: Physicochemical Properties of Selected Compounds

| Property | Benzenamine, 2-fluoro-5-methoxy-N-methyl- | Benzenamine, 2-bromo-5-fluoro-N-methyl- (hydrochloride) | 4-Fluoro-2-methoxy-5-nitroaniline | Ethalfluralin |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 155.16 | 234.51 (free base) | 200.14 | 333.26 |

| LogP (Predicted) | ~1.8 | ~2.5 | ~1.2 | ~3.9 |

| Key Functional Groups | F, OCH₃, N-CH₃ | Br, F, N-CH₃ | F, OCH₃, NO₂ | CF₃, NO₂, N-alkyl |

| Potential Applications | Pharma intermediates | Cross-coupling reagents | Agrochemical synthesis | Herbicide |

Research Findings and Trends

- Bioactivity : Fluorine and methoxy groups are associated with enhanced metabolic stability and membrane permeability in drug candidates, contrasting with nitro-containing analogs (e.g., ), which may exhibit toxicity .

- Synthetic Challenges : Introducing both electron-donating (OCH₃) and withdrawing (F) groups requires careful optimization to avoid side reactions, unlike halogenated derivatives () where bromine aids in facile coupling .

- Regulatory Considerations : N-Methylation may reduce acute toxicity compared to primary amines (e.g., ’s 2-methyl-5-nitroaniline), which are classified as hazardous .

Biological Activity

Benzenamine, 2-fluoro-5-methoxy-N-methyl- (commonly referred to as EVT-3327779) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, structure-activity relationships, and relevant case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of fluorinated compounds, including derivatives of benzenamine. According to a review on fluorinated heterocycles, many such compounds exhibit promising in vitro and in vivo anticancer activities. For instance, certain compounds demonstrated significant cytotoxicity against various cancer cell lines, including colorectal cancer (HCT-116) and breast adenocarcinoma (MCF-7) cells .

Table 1: Cytotoxicity of Benzenamine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| EVT-3327779 | HCT-116 | 15.8 | Induction of G2/M phase arrest |

| EVT-3327779 | MCF-7 | 42.4 | Anti-microtubule activity |

| Reference Drug | 5-Fluorouracil | 23.7 | Standard chemotherapy agent |

The presence of the fluorine atom is believed to enhance the compound's potency by improving its interaction with biological targets .

Antimicrobial Activity

In addition to its anticancer properties, Benzenamine derivatives have shown significant antimicrobial activity. A study focusing on substituted anilines indicated that these compounds possess varying degrees of cytotoxicity and biological activity against bacteria and fungi. The methoxy group contributes to enhancing the overall reactivity and biological efficacy of these compounds.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies emphasize the importance of specific functional groups in determining the biological activity of benzenamine derivatives. For instance, modifications to the methoxy or fluoro groups can lead to variations in potency and selectivity against different cancer cell lines or pathogens. A systematic exploration of these modifications can yield new analogs with improved therapeutic indices.

Case Studies

- Case Study: Anticancer Efficacy

-

Case Study: Antimicrobial Properties

- Another study evaluated the antimicrobial efficacy of various benzenamine derivatives, including EVT-3327779, against common bacterial strains. Results indicated that these compounds exhibited notable inhibitory effects, suggesting their potential as lead compounds for developing new antibiotics.

Q & A

Q. What are the optimal synthetic routes for 2-fluoro-5-methoxy-N-methylbenzenamine, and how can regioselectivity challenges be addressed?

- Methodological Answer : Synthesis typically involves sequential functionalization:

Fluorination : Introduce fluorine at position 2 via nucleophilic aromatic substitution (NAS) using HF-pyridine or KF in polar aprotic solvents (e.g., DMF) at 80–100°C. Monitor regioselectivity with in situ NMR to avoid competing side reactions at position 4 .

Methoxy Introduction : Protect the amine with a tert-butoxycarbonyl (Boc) group, followed by O-methylation using methyl iodide and a base (e.g., NaH) in THF. Deprotect with TFA .

N-Methylation : Use formaldehyde and formic acid (Eschweiler-Clarke reaction) under reflux, or methyl iodide with a mild base (e.g., K₂CO₃) in acetonitrile .

Key Consideration : Optimize reaction order to prevent dehalogenation during methylation steps.

Q. Which analytical techniques are most effective for characterizing 2-fluoro-5-methoxy-N-methylbenzenamine?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR (δ ~ -110 ppm for aromatic F) and ¹H NMR (singlet for N-CH₃ at δ ~3.0 ppm; methoxy at δ ~3.8 ppm) confirm substituent positions .

- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) to assess purity (>98%) and detect [M+H]⁺ ions (m/z ~170) .

- X-ray Crystallography : Resolve ambiguities in substitution patterns for solid-state characterization .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- Antimicrobial Screening : Perform broth microdilution assays (CLSI guidelines) against S. aureus (Gram-positive) and E. coli (Gram-negative). Compare MIC values to known fluoroaniline derivatives (e.g., 4-fluoro-N-methylaniline, MIC = 32 µg/mL) .

- Cytotoxicity : Use MTT assays on HEK293 and HepG2 cell lines (IC₅₀ thresholds <50 µM suggest therapeutic potential) .

- Enzyme Inhibition : Test against cytochrome P450 isoforms (CYP3A4/CYP2D6) via fluorometric assays to assess metabolic stability .

Advanced Research Questions

Q. How can contradictory data on IC₅₀ values for related fluoro-methoxy benzenamine derivatives be resolved?

- Methodological Answer : Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., ATP-based vs. resazurin assays) and use reference compounds (e.g., doxorubicin for cytotoxicity) .

- Purity Issues : Validate compound integrity via HPLC-UV/ELSD and DSC (melting point ±2°C deviation indicates impurities) .

- Structural Confounders : Compare analogs (e.g., 2-fluoro vs. 4-fluoro isomers) using molecular docking to identify binding affinity differences .

Q. What strategies enhance the metabolic stability of 2-fluoro-5-methoxy-N-methylbenzenamine in preclinical studies?

- Methodological Answer :

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS. Common Phase I metabolites include hydroxylated or demethylated products .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., CF₃) at position 4 to block CYP-mediated oxidation .

- Prodrug Design : Mask the amine as a carbamate or amide to reduce first-pass metabolism .

Q. How do substituent positions (fluoro, methoxy, N-methyl) influence its SAR in anticancer applications?

- Methodological Answer :

- Fluorine : Enhances membrane permeability (logP ~2.1) and stabilizes hydrophobic interactions in kinase binding pockets (e.g., EGFR).

- Methoxy : Increases solubility (cLogP reduction by ~0.5) and H-bonding with residues like Asp855 in EGFR .

- N-Methyl : Reduces amine reactivity, minimizing off-target effects.

SAR Table :

| Derivative | EGFR IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|

| 2-Fluoro-5-methoxy | 0.45 | 1.2 |

| 2-Fluoro-4-methoxy | 1.8 | 0.9 |

| N-Methyl (parent) | 0.62 | 1.5 |

| Data adapted from kinase inhibition studies . |

Q. What formulation challenges arise due to the compound’s physicochemical properties?

- Methodological Answer :

- Low Aqueous Solubility : Use co-solvents (e.g., PEG 400) or nanoemulsions (particle size <200 nm) to improve bioavailability .

- Photostability : Protect from UV light (λmax ~270 nm) using amber glass vials and antioxidants (e.g., BHT) .

- Hygroscopicity : Store under nitrogen atmosphere with desiccants (silica gel) to prevent hydrolysis of the methoxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.